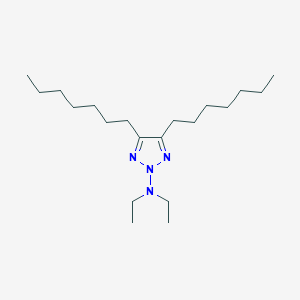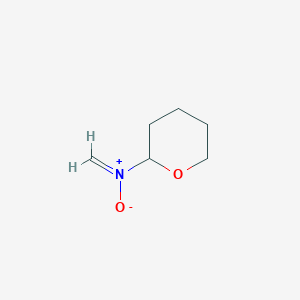
N,N-Diethyl-4,5-diheptyl-2H-1,2,3-triazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Diethyl-4,5-diheptyl-2H-1,2,3-triazol-2-amine is an organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of diethyl and diheptyl groups attached to the triazole ring, making it a unique and complex molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-4,5-diheptyl-2H-1,2,3-triazol-2-amine typically involves the cycloaddition reaction known as the Huisgen 1,3-dipolar cycloaddition. This reaction is between an azide and an alkyne, forming the triazole ring. The reaction conditions often include the use of copper(I) catalysts to facilitate the cycloaddition process.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process includes the formation of the triazole ring followed by the introduction of diethyl and diheptyl groups through alkylation reactions. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-4,5-diheptyl-2H-1,2,3-triazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic reagents like sodium azide (NaN3) and alkyl halides are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
N,N-Diethyl-4,5-diheptyl-2H-1,2,3-triazol-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-Diethyl-4,5-diheptyl-2H-1,2,3-triazol-2-amine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The diethyl and diheptyl groups may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components.
Comparison with Similar Compounds
Similar Compounds
N,N-Diethyl-2H-1,2,3-triazol-2-amine: Lacks the diheptyl groups, making it less lipophilic.
N,N-Diethyl-4,5-dimethyl-2H-1,2,3-triazol-2-amine: Contains methyl groups instead of heptyl groups, affecting its chemical properties.
Uniqueness
N,N-Diethyl-4,5-diheptyl-2H-1,2,3-triazol-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Properties
CAS No. |
106074-30-0 |
|---|---|
Molecular Formula |
C20H40N4 |
Molecular Weight |
336.6 g/mol |
IUPAC Name |
N,N-diethyl-4,5-diheptyltriazol-2-amine |
InChI |
InChI=1S/C20H40N4/c1-5-9-11-13-15-17-19-20(18-16-14-12-10-6-2)22-24(21-19)23(7-3)8-4/h5-18H2,1-4H3 |
InChI Key |
CSGNNIJLPLYYDK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1=NN(N=C1CCCCCCC)N(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[1,1-Bis(methylselanyl)ethyl]-4-methylbenzene](/img/structure/B14333532.png)

![N-[1-(2,4,4,5,5-Pentamethylcyclopent-1-en-1-yl)ethylidene]hydroxylamine](/img/structure/B14333545.png)


![2,3,4,5-Tetrabromo-6-{[(5,6-dibromo-2-hydroxyhexyl)oxy]carbonyl}benzoate](/img/structure/B14333565.png)







